(2-Bromo-1-methoxyethyl)cyclopentane
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Overview
Description
(2-Bromo-1-methoxyethyl)cyclopentane is an organic compound with the molecular formula C8H15BrO. It is a cyclopentane derivative where a bromine atom and a methoxyethyl group are attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methoxyethyl)cyclopentane typically involves the bromination of 1-methoxyethylcyclopentane. The reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile to give the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with organic bromides.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-methoxyethyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in non-polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include (2-Hydroxy-1-methoxyethyl)cyclopentane, (2-Cyano-1-methoxyethyl)cyclopentane, and various amine derivatives.
Elimination Reactions: Products include cyclopentene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include (1-Methoxyethyl)cyclopentane.
Scientific Research Applications
(2-Bromo-1-methoxyethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-methoxyethyl)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological interactions. The compound can interact with molecular targets such as enzymes and receptors, potentially modifying their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-methoxyethyl)cyclopentane
- (2-Iodo-1-methoxyethyl)cyclopentane
- (2-Bromo-1-ethoxyethyl)cyclopentane
Uniqueness
(2-Bromo-1-methoxyethyl)cyclopentane is unique due to the presence of both a bromine atom and a methoxyethyl group on the cyclopentane ring. This combination imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom makes it a good leaving group in substitution reactions, while the methoxyethyl group can participate in various chemical transformations.
Properties
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRXSVVYQCAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824189-53-8 |
Source
|
Record name | (2-bromo-1-methoxyethyl)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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